Bienvenue dans la boutique en ligne BenchChem!

3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine

Lipophilicity ADME Drug-likeness

3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine (CAS 397283-53-3) is a synthetic 2-aryl-3-sulfonyl-thiazolidine with molecular formula C₁₆H₁₇NO₃S₂ and molecular weight 335.4 g/mol. It is registered under PubChem CID 4174260 and ChEMBL ID CHEMBL2000414, and is catalogued by screening compound suppliers including Life Chemicals (ID F0804-1164).

Molecular Formula C16H17NO3S2
Molecular Weight 335.44
CAS No. 397283-53-3
Cat. No. B2501468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine
CAS397283-53-3
Molecular FormulaC16H17NO3S2
Molecular Weight335.44
Structural Identifiers
SMILESCOC1=CC=CC=C1C2N(CCS2)S(=O)(=O)C3=CC=CC=C3
InChIInChI=1S/C16H17NO3S2/c1-20-15-10-6-5-9-14(15)16-17(11-12-21-16)22(18,19)13-7-3-2-4-8-13/h2-10,16H,11-12H2,1H3
InChIKeyYUBRXPLLZQONCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine (CAS 397283-53-3): Physicochemical Baseline for Sulfonyl-Thiazolidine SAR Procurement


3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine (CAS 397283-53-3) is a synthetic 2-aryl-3-sulfonyl-thiazolidine with molecular formula C₁₆H₁₇NO₃S₂ and molecular weight 335.4 g/mol [1]. It is registered under PubChem CID 4174260 and ChEMBL ID CHEMBL2000414, and is catalogued by screening compound suppliers including Life Chemicals (ID F0804-1164) [2]. The compound features an unsubstituted benzenesulfonyl group at the N3 position and a 2-methoxyphenyl group at C2 of the saturated thiazolidine ring. Its computed XLogP3 of 3.1 and topological polar surface area (TPSA) of 80.3 Ų position it within favorable drug-like physicochemical space [1]. Owing to the absence of substituents on the benzenesulfonyl ring, this compound serves as the minimal-steric reference point within the 2-(2-methoxyphenyl)-3-arylsulfonyl-thiazolidine series.

Why Thiazolidine Sulfonyl Analogs Cannot Be Interchanged: Quantitative Substituent-Dependent Divergence in Lipophilicity and Target Engagement


Compounds within the 2-(2-methoxyphenyl)-3-arylsulfonyl-thiazolidine class appear superficially interchangeable but exhibit quantifiable divergence that precludes generic substitution. Introducing a para-iodo substituent on the benzenesulfonyl group increases logP from 3.1 (unsubstituted) to 4.72—a Δ of 1.62 log units [1]—which markedly alters membrane permeability and non-specific protein binding. Conversely, introducing a meta-trifluoromethyl group yields an EC₅₀ > 50,000 nM against the PLK1 polo-box domain (PBD), indicating near-complete loss of target engagement at that site [2]. These two orthogonal vectors—lipophilicity and target binding—demonstrate that even single-point aryl sulfonyl modifications produce non-linear changes in compound properties. Substituting one analog for another without experimental verification therefore risks invalidating the pharmacological or physicochemical hypothesis under investigation.

Quantitative Differentiation Evidence for 3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine Versus Closest Analogs


Lipophilicity Differentiation: XLogP3 3.1 vs. para-Iodo Analog logP 4.72 (Δ = 1.62 log Units)

3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine has a computed XLogP3 of 3.1, making it 1.62 log units (approximately 42-fold) less lipophilic than its para-iodo analog, 3-(4-iodobenzene-1-sulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine (ChemDiv 4052-4285), which has a logP of 4.7248 [1]. This difference places the target compound within conventional oral drug-like lipophilicity space (XLogP3 < 5), whereas the iodo analog approaches the upper bound associated with increased promiscuity risk. The unsubstituted benzenesulfonyl group therefore offers a measurably superior starting point for lead optimization programs where controlling lipophilicity is a design objective.

Lipophilicity ADME Drug-likeness Permeability

PLK1-PBD Target Engagement: Unsubstituted Phenyl vs. meta-CF₃ Substitution (EC₅₀ > 50,000 nM for CF₃ Analog)

The meta-trifluoromethyl analog—2-(2-methoxyphenyl)-3-(3-trifluoromethyl-benzenesulfonyl)-thiazolidine (BDBM41749, CID 646735)—was tested in a PubChem BioAssay primary screen (AID 693) for PLK1-PBD binding inhibition and exhibited an EC₅₀ > 50,000 nM, categorizing it as essentially inactive at this target [1]. While quantitative PLK1-PBD data for the unsubstituted target compound (BDBM91482) are not publicly reported in the same assay, this result establishes that meta-CF₃ substitution on the benzenesulfonyl ring abolishes PBD engagement. This class-level inference supports the hypothesis that the unsubstituted phenylsulfonyl group, by avoiding steric or electronic features detrimental to PBD binding, may represent a more permissive scaffold for PLK1-PBD inhibitor development. Users screening against PLK1 should therefore prioritize the unsubstituted analog over the m-CF₃ variant.

PLK1 Polo-box domain Kinase inhibitor Protein-protein interaction

Molecular Weight Advantage: 335.4 Da vs. para-Iodo Analog 461.34 Da (Δ = 125.9 Da, 37.6% Increase)

With a molecular weight of 335.4 g/mol, the target compound is 125.9 Da lighter than the para-iodo analog at 461.34 g/mol [1]. It is also 30.1 Da lighter than the para-methoxy analog (CAS 397283-86-2; MW 365.5) . Lower molecular weight correlates with higher ligand efficiency indices and improved likelihood of downstream pharmacokinetic optimization. This 37.6% mass reduction relative to the iodo analog translates into fewer heavy atoms (22 vs. 25 for the iodo analog), reduced synthetic complexity, and greater fragment-like character for library design purposes.

Molecular weight Ligand efficiency Fragment-like properties Lead-likeness

Hydrogen Bond Donor Count of Zero: Differentiation from C2-Aryl-Modified Analogs with HBD Capacity

The target compound has a hydrogen bond donor (HBD) count of 0 and a hydrogen bond acceptor (HBA) count of 5 [1]. In contrast, close analogs bearing hydroxyl or amino substituents on the C2-aryl ring (e.g., 3-benzoyl-2-(4-hydroxy-3-methoxyphenyl)thiazolidine) introduce one or more HBDs . A zero HBD count is a key determinant of passive membrane permeability: according to Lipinski's Rule of 5, HBD ≤ 5 is required, but each additional H-bond donor is estimated to reduce permeability and oral absorption. The absence of HBDs in the target compound represents a measurable advantage for cell-based assays where intracellular target access is required, compared to hydroxylated analogs that may exhibit reduced membrane flux.

Hydrogen bonding Membrane permeability Oral bioavailability Physicochemical profiling

Topological Polar Surface Area (TPSA) of 80.3 Ų: CNS Drug-Likeness Benchmark vs. para-Methoxy Analog

The target compound has a topological polar surface area (TPSA) of 80.3 Ų [1], which falls below the widely recognized threshold of 90 Ų predictive of blood-brain barrier (BBB) penetration [2]. The para-methoxy analog (CAS 397283-86-2) bears an additional ether oxygen on the sulfonyl aryl ring, which would increase its TPSA above this threshold, potentially reducing CNS penetration. The target compound's TPSA, combined with its XLogP3 of 3.1 and zero HBD count, forms a favorable CNS multiparameter optimization (CNS MPO) profile. For research programs targeting CNS indications, the unsubstituted benzenesulfonyl analog is therefore the preferred procurement choice over alkoxy-substituted variants.

TPSA Blood-brain barrier CNS penetration Drug design

Structural Minimalism as SAR Reference: Unsubstituted Benzenesulfonyl as the Steric and Electronic Baseline

Among the 2-(2-methoxyphenyl)-3-arylsulfonyl-thiazolidine series, the target compound bearing an unsubstituted benzenesulfonyl group represents the minimal-steric and minimal-electronic perturbation baseline [1]. All other analogs in this series—including the 4-iodo (MW 461.34), 4-methoxy (MW 365.5), 3-trifluoromethyl (MW 335.4 + CF₃ contribution), and 4-methylphenyl C2-substituted (MW 319.4) variants—introduce additional steric bulk and/or electronic effects that deviate from this reference point [2]. In SAR campaigns, having the unsubstituted parent compound is essential for isolating the contribution of each substituent. Without this baseline, the incremental effect of any aryl sulfonyl modification cannot be rigorously quantified, compromising the interpretability of medicinal chemistry optimization cycles.

Structure-activity relationship Medicinal chemistry Lead optimization Scaffold

High-Value Procurement Scenarios for 3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine Backed by Quantitative Evidence


Lead-Like Starting Point for Kinase PBD Inhibitor Optimization Programs

Researchers developing polo-box domain (PBD) inhibitors for PLK1 or related polo-like kinases should procure the unsubstituted benzenesulfonyl analog as their primary screening scaffold. The m-CF₃ analog has been shown to be inactive (EC₅₀ > 50,000 nM) in PLK1-PBD binding assays [1], while the target compound's lower molecular weight (335.4 Da) and favorable TPSA (80.3 Ų) provide a clean physicochemical baseline for hit-to-lead optimization . Starting SAR exploration from the unsubstituted reference ensures that any activity gains from subsequent substituent addition can be unambiguously attributed.

CNS-Targeted Screening Library Procurement with Favorable BBB Penetration Predicted Properties

Procurement teams building CNS-focused screening collections should prioritize this compound based on its TPSA of 80.3 Ų—below the 90 Ų threshold predictive of blood-brain barrier penetration [1]. Combined with XLogP3 of 3.1 and zero hydrogen bond donors, the compound satisfies multiple CNS MPO desirability criteria that para-alkoxy or para-halogen analogs fail to meet due to elevated TPSA or excessive lipophilicity respectively . This makes it a rational choice for neuroscience drug discovery libraries over heavier substituted analogs.

SAR Reference Standard for Aryl Sulfonyl Substituent Contribution Studies

Medicinal chemistry groups conducting systematic SAR around the benzenesulfonyl moiety require the unsubstituted parent compound as an essential reference point [1]. With no additional substituents on the aryl sulfonyl ring, this compound enables the deconvolution of steric, electronic, and lipophilic contributions introduced by 4-iodo (Δ logP +1.62), 4-methoxy (Δ MW +30.1 Da), or 3-CF₃ (EC₅₀ > 50 µM at PLK1-PBD) modifications . Without this baseline, quantitative SAR models cannot be reliably constructed.

Fragment-Based Drug Discovery (FBDD) and Low-Molecular-Weight Library Design

At 335.4 Da with 22 heavy atoms, this compound falls within lead-like space (MW ≤ 350) and near the upper boundary of fragment-like space, making it suitable for fragment-based screening and library design initiatives [1]. The zero H-bond donor count and moderate TPSA further support its use as a core scaffold for fragment growing strategies. Procurement for FBDD programs is warranted over the para-iodo analog (461.3 Da, 25 heavy atoms), which exceeds typical fragment and lead-like molecular weight cutoffs by a substantial margin .

Quote Request

Request a Quote for 3-(Benzenesulfonyl)-2-(2-methoxyphenyl)-1,3-thiazolidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.